![molecular formula C20H19NO3 B12455864 N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]naphthalen-1-amine](/img/structure/B12455864.png)
N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]naphthalen-1-amine
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Overview
Description
(E)-N-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)methanimine is an organic compound characterized by the presence of a naphthalene ring and a trimethoxyphenyl group connected through a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)methanimine typically involves the condensation reaction between naphthalen-1-amine and 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology and Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its interactions with biological targets. It has shown promise in preliminary studies for its potential anti-cancer and anti-inflammatory properties.
Industry: In materials science, the compound is investigated for its potential use in organic electronics and as a precursor for the synthesis of novel polymers.
Mechanism of Action
The mechanism by which (E)-N-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)methanimine exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The trimethoxyphenyl group is known to enhance binding affinity to certain biological targets, while the naphthalene ring can facilitate π-π interactions.
Comparison with Similar Compounds
- (E)-N-(phenyl)-1-(3,4,5-trimethoxyphenyl)methanimine
- (E)-N-(naphthalen-1-yl)-1-(4-methoxyphenyl)methanimine
- (E)-N-(naphthalen-1-yl)-1-(3,4-dimethoxyphenyl)methanimine
Comparison: Compared to its analogs, (E)-N-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)methanimine is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The naphthalene ring also imparts distinct electronic properties, making it a valuable compound for various applications.
Biological Activity
N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]naphthalen-1-amine is a Schiff base characterized by a unique structure that combines a naphthalene moiety with a trimethoxy-substituted phenyl group. This compound has gained attention in recent years due to its diverse biological activities, including potential antioxidant, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H19NO3, with a molar mass of approximately 321.4 g/mol. The compound features three methoxy groups on the phenyl ring, enhancing its electron-donating capacity, which may influence its reactivity and biological activity .
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups is known to enhance the radical scavenging ability of such compounds. For instance, studies have shown that derivatives of similar Schiff bases can effectively inhibit lipid peroxidation, indicating their potential as antioxidants .
Compound | EC50 (mM) | Mechanism |
---|---|---|
3i | 0.565 ± 0.051 | Inhibition of lipid peroxidation |
3r | 0.708 ± 0.074 | Inhibition of lipid peroxidation |
2. Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory properties. Similar compounds have been shown to suppress pro-inflammatory cytokines in vitro. For instance, studies on structurally related compounds have demonstrated that they can inhibit the expression of interleukin-6 (IL-6) and monocyte chemoattractant protein 1 (MCP-1) in macrophages .
3. Anticancer Activity
The anticancer potential of this compound is supported by findings from related studies. For example, derivatives with similar structural motifs have shown promising results against various cancer cell lines. Specifically, one study reported that a closely related compound exhibited a mean pGI50 value indicative of significant cytotoxic activity against cancer cells .
Compound | Mean pGI50 | Cancer Type |
---|---|---|
2h | 6.34 | Various |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The trimethoxyphenyl group enhances binding affinity to certain biological receptors and enzymes, while the naphthalene moiety facilitates π-π interactions that are crucial for biological activity .
Case Studies
Several case studies have explored the biological activities of compounds related to this compound:
- Antioxidant Evaluation : A study assessed the antioxidant capacity of various Schiff bases through DPPH radical scavenging assays and found significant activity correlating with the number and position of methoxy substituents.
- Anti-inflammatory Response : In vivo models demonstrated that treatment with structurally similar compounds resulted in reduced inflammation markers in induced arthritis models.
- Cytotoxicity Assessment : In vitro cytotoxicity assays against human cancer cell lines showed that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents.
Chemical Reactions Analysis
Reduction Reactions
The imine bond (C=N) undergoes reduction to form N-(3,4,5-trimethoxybenzyl)naphthalen-1-amine ( ):
Reaction Conditions :
-
Reducing agents: Likely NaBH₄, LiAlH₄, or catalytic hydrogenation.
-
Product: Secondary amine with retained stereochemistry.
Key Observations :
-
The reduced product crystallizes in a non-centrosymmetric space group, indicating enantiomeric resolution.
-
Intermolecular N–H···O and C–H···π bonds stabilize the reduced structure.
Nucleophilic Addition Reactions
The electron-deficient imine group participates in nucleophilic attacks. For example:
3.1. Grignard Reagent Addition
Analogous to nitrosamine reactivity ( ), the imine may react with organomagnesium reagents:
Mechanism :
-
Nucleophilic attack at the C=N bond forms an intermediate oxy-hydrazine.
-
Elimination yields hydrazones or azomethine imines.
Example :
$$
\text{N-[(E)-(3,4,5-Trimethoxyphenyl)methylidene]naphthalen-1-amine} + \text{RMgX} \rightarrow \text{Hydrazone derivatives}
$$
Photolytic Reactions
UV exposure induces N–C bond cleavage in imines ( ):
Pathway :
-
Photolysis generates nitric oxide (NO) and naphthylmethyl radicals.
-
Recombination or further radical reactions yield secondary products.
Factors Influencing Reactivity :
-
Solvent polarity (higher rates in acetonitrile vs. water).
-
pH-dependent stability of intermediates.
Acid/Base-Mediated Hydrolysis
The imine hydrolyzes under acidic or basic conditions to regenerate precursors:
$$
\text{C=N} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{3,4,5-Trimethoxybenzaldehyde} + \text{1-Naphthylamine}
$$
Stability Data :
-
Stable in anhydrous organic solvents (e.g., CH₂Cl₂, acetonitrile).
-
Rapid hydrolysis observed in aqueous HCl or NaOH.
Supramolecular Interactions
Non-covalent interactions influence reactivity and applications ( , ):
Interaction Type | Role in Reactivity |
---|---|
C–H···O hydrogen bonds | Stabilize crystalline networks |
π-π stacking | Facilitate charge transfer in redox reactions |
N–H···O bonds (post-reduction) | Enhance solubility in polar aprotic solvents |
Q & A
Q. Basic: What are the standard synthetic routes and characterization methods for N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]naphthalen-1-amine?
Answer:
The compound is synthesized via a Schiff base condensation reaction between 1-naphthylamine and 3,4,5-trimethoxybenzaldehyde. Key steps include:
- Synthesis : Refluxing equimolar amounts of the amine and aldehyde in a polar aprotic solvent (e.g., ethanol) under acidic catalysis (e.g., glacial acetic acid) to form the imine bond.
- Characterization :
- FT-IR : Confirm the C=N stretch (1600–1650 cm⁻¹) and methoxy (O–CH₃) stretches (2830–2980 cm⁻¹) .
- ¹H NMR : Identify the azomethine proton (N=CH) as a singlet near δ 8.5–9.0 ppm and aromatic protons of the naphthalene and trimethoxyphenyl groups in δ 6.5–8.5 ppm .
- UV-Vis : Detect π→π* transitions (250–300 nm) and n→π* transitions (300–400 nm) for the conjugated system .
Q. Advanced: How do crystal packing interactions influence the structural properties of this compound?
Answer:
X-ray crystallography reveals that the compound crystallizes in a centrosymmetric space group (e.g., P1) with notable intermolecular interactions:
- Hydrogen bonding : C–H···O bonds between methoxy oxygen and aromatic protons form sheets with R66(44) ring motifs .
- π-π stacking : Parallel-displaced interactions between naphthalene rings (3.5–4.0 Å spacing) stabilize the 3D lattice .
- Conformational chirality : Despite inherent chirality, centrosymmetry results in racemic crystallization. Use SHELX programs (e.g., SHELXL for refinement) to resolve disorder or twinning .
Q. Advanced: What computational methods are used to study the electronic properties of this Schiff base?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and predict charge transfer efficiency .
- Molecular Electrostatic Potential (MEP) : Visualize electron-rich (naphthalene) and electron-deficient (C=N) regions to rationalize reactivity .
- NBO Analysis : Quantify hyperconjugation effects (e.g., lone pair donation from methoxy groups to the aromatic ring) .
Q. Advanced: How can data contradictions in spectroscopic vs. crystallographic results be resolved?
Methodology :
- Cross-validation : Compare experimental FT-IR (C=N stretch) with X-ray bond lengths (C=N typically 1.27–1.30 Å). Discrepancies may arise from solid-state vs. solution-phase effects .
- Dynamic NMR : Probe tautomerism or conformational flexibility in solution if crystal structures show rigid conformations .
- SC-XRD refinement : Use high-resolution data (≤ 0.8 Å) and check for twinning or disorder with PLATON’s ADSYM tool .
Q. Basic: What are the key considerations for optimizing reaction yields in its synthesis?
Answer:
- Solvent choice : Ethanol or methanol enhances imine formation via azeotropic water removal .
- Catalysis : Add molecular sieves or anhydrous MgSO₄ to shift equilibrium by absorbing water .
- Temperature : Reflux at 70–80°C for 6–12 hours maximizes yield (~60–70%) .
Q. Advanced: How does the trimethoxyphenyl group influence biological activity in related compounds?
Answer:
The 3,4,5-trimethoxyphenyl moiety enhances:
- Anticancer activity : Methoxy groups improve lipophilicity and DNA intercalation (e.g., topoisomerase inhibition) .
- Antimicrobial activity : Synergy with the naphthalene ring disrupts microbial membranes (test via MIC assays against S. aureus or E. coli) .
- Mechanistic studies : Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., tubulin for antiproliferative effects) .
Q. Advanced: What strategies are employed to modify the compound for enhanced photophysical properties?
Answer:
- Substituent engineering : Introduce electron-withdrawing groups (e.g., –NO₂) to the naphthalene ring to redshift fluorescence .
- Coordination complexes : Chelate with transition metals (e.g., Zn²⁺) to tune emission wavelengths .
- Aggregation-induced emission (AIE) : Test in THF/water mixtures to assess solid-state luminescence .
Q. Basic: How is the purity of the compound validated before biological testing?
Answer:
- HPLC : Use a C18 column (acetonitrile/water gradient) to confirm ≥95% purity .
- Melting point : Compare with literature values (e.g., 160–165°C) .
- Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 72.5%, H: 5.7%, N: 4.2%) .
Q. Advanced: What role does the E-configuration play in its reactivity and applications?
Answer:
- Stereoelectronic effects : The E-configuration maximizes conjugation between the naphthalene and trimethoxyphenyl groups, enhancing UV absorption .
- Reduction sensitivity : The imine bond can be selectively reduced to N-(3,4,5-trimethoxybenzyl)naphthalen-1-amine using NaBH₄, altering biological activity .
- Photostability : E-isomers resist cis-trans isomerization under UV light, critical for optoelectronic applications .
Q. Advanced: How are solvent effects modeled in computational studies of this compound?
Answer:
- PCM (Polarizable Continuum Model) : Simulate solvent polarity (e.g., ethanol) to adjust HOMO-LUMO gaps and dipole moments .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., GROMACS) to study conformational dynamics .
- COSMO-RS : Predict solubility parameters to guide solvent selection for crystallization .
Properties
Molecular Formula |
C20H19NO3 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-naphthalen-1-yl-1-(3,4,5-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C20H19NO3/c1-22-18-11-14(12-19(23-2)20(18)24-3)13-21-17-10-6-8-15-7-4-5-9-16(15)17/h4-13H,1-3H3 |
InChI Key |
FFFUBDCULBFFLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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